molecular formula C10H12O4 B12354274 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid

Cat. No.: B12354274
M. Wt: 196.20 g/mol
InChI Key: JQVFSVPEZPULEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is a heterocyclic compound with a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aromatic aldehydes with malononitrile and dimedone in the presence of a catalyst can yield the desired chromene derivative .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The development of positive charge in the transition state is a key feature of its reactivity.

Comparison with Similar Compounds

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid

InChI

InChI=1S/C10H12O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h5-6,8H,1-4H2,(H,12,13)

InChI Key

JQVFSVPEZPULEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.